2-(3,5-dimethylpiperidine-1-carbonyl)benzoic Acid
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Overview
Description
2-(3,5-Dimethylpiperidine-1-carbonyl)benzoic acid is a chemical compound with the molecular formula C15H19NO3 and a molecular weight of 261.32 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with dimethyl groups and a benzoic acid moiety. It is used primarily in research and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylpiperidine-1-carbonyl)benzoic acid typically involves the reaction of 3,5-dimethylpiperidine with a benzoic acid derivative under specific conditions. One common method includes the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond between the piperidine and benzoic acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylpiperidine-1-carbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(3,5-Dimethylpiperidine-1-carbonyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylpiperidine-1-carbonyl)benzoic acid involves its interaction with specific molecular targets. The piperidine ring and benzoic acid moiety can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethylpiperidine-1-carbonyl)aniline
- 4-[(4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}phenyl)amino]-4-oxobutanoic acid
- 4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}aniline
Uniqueness
2-(3,5-Dimethylpiperidine-1-carbonyl)benzoic acid is unique due to its specific combination of a piperidine ring with dimethyl substitutions and a benzoic acid moiety. This structure imparts distinct chemical properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C15H19NO3 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
2-(3,5-dimethylpiperidine-1-carbonyl)benzoic acid |
InChI |
InChI=1S/C15H19NO3/c1-10-7-11(2)9-16(8-10)14(17)12-5-3-4-6-13(12)15(18)19/h3-6,10-11H,7-9H2,1-2H3,(H,18,19) |
InChI Key |
PIPRLUZPYBYBEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC=CC=C2C(=O)O)C |
Origin of Product |
United States |
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